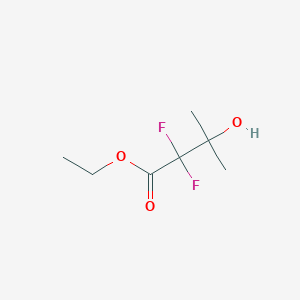
Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate is used in the enantioselective synthesis of complex molecules. For instance, it has been successfully transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate using chiral rhodium-(amidephosphine-phosphinite) complexes in the presence of hydrogen, highlighting its role in producing optically active compounds (Kuroki, Asada, & Iseki, 2000).
Biocatalysis
In biocatalysis, ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate serves as a precursor for the synthesis of enantiomerically pure compounds. A notable example is the preparation of optically pure (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate using Candida parapsilosis, showcasing the potential of using biocatalysts to produce enantiomerically enriched compounds (Venkataraman & Chadha, 2015).
Chemoenzymatic Synthesis
The compound is involved in chemoenzymatic synthesis processes, where its reduction by recombinant Escherichia coli overproducing specific reductases results in enantiomerically pure alcohols. This demonstrates the utility of ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate in the synthesis of optically active alcohol and β-amino-acid derivatives containing the difluoromethylene group, which are valuable in medicinal chemistry (Ema et al., 2010).
Organic Synthesis
In organic synthesis, ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate is utilized in the enantioselective synthesis of difluorinated pseudopeptides and other complex molecules. It enables the creation of compounds with specific optical activities, demonstrating its versatility in synthesizing chiral molecules (Gouge, Jubault, & Quirion, 2004).
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-4-12-5(10)7(8,9)6(2,3)11/h11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFCYVRLOAIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

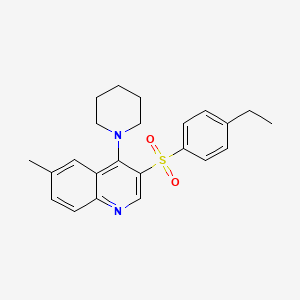
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2807139.png)
![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)


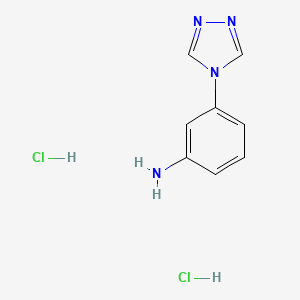
![Methyl 2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2807153.png)
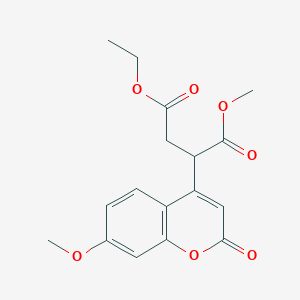
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)
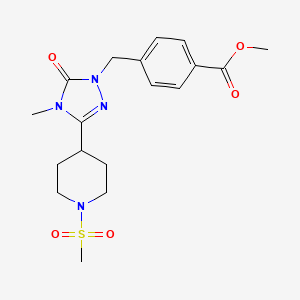
![(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde](/img/structure/B2807157.png)
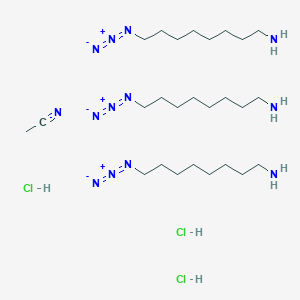
![Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B2807160.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2807161.png)